Loganic Acid

Catalog No.
S533470
CAS No.
22255-40-9
M.F
C16H24O10
M. Wt
376.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loganic Acid

CAS Number

22255-40-9

Product Name

Loganic Acid

IUPAC Name

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

Molecular Formula

C16H24O10

Molecular Weight

376.36 g/mol

InChI

InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8-,9+,10+,11+,12-,13+,15-,16-/m0/s1

InChI Key

JNNGEAWILNVFFD-CDJYTOATSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Loganic acid; Loganin Acid, Loganate

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

The exact mass of the compound Loganic acid is 376.1369 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Iridoids - Supplementary Records. It belongs to the ontological category of alpha,beta-unsaturated monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Loganic acid (CAS 22255-40-9) is a foundational iridoid glycoside defined by a free carboxylic acid moiety at the C-4 position, distinguishing it structurally and chemically from its esterified derivatives like loganin [1]. In industrial research and procurement, it serves as a critical biosynthetic precursor for enzymatic assays, a highly polar analytical reference standard for the quality control of botanical extracts (such as Gentianaceae species), and a starting material for the semi-synthesis of complex seco-iridoids [2]. Its free carboxylate group dictates its high aqueous solubility and pH-dependent ionization, making it an essential baseline material for metabolic transport studies and for standardizing multi-component chromatographic profiles where precise retention time calibration is mandatory [3].

Attempting to substitute loganic acid with its closest structural analog, loganin (the methyl ester), fundamentally disrupts both enzymatic and analytical workflows[1]. In biosynthetic research, loganic acid is the exclusive, obligate substrate for loganic acid O-methyltransferase (LAMT); using loganin is impossible as it is the downstream reaction product [2]. In analytical chemistry, the free carboxylic acid of loganic acid results in significantly earlier retention times in reversed-phase HPLC compared to the neutral loganin [3]. This polarity difference means that substitution invalidates established pharmacopeial chromatographic fingerprints used for botanical authentication, and alters extraction efficiency and solubility profiles in aqueous buffers [1].

Enzymatic Substrate Specificity for LAMT Assays

Loganic acid serves as the obligate substrate for loganic acid O-methyltransferase (LAMT), an enzyme critical to seco-iridoid biosynthesis [1]. Kinetic studies in Catharanthus roseus models demonstrate that LAMT utilizes loganic acid with a specific Km of 12.5–14.8 mM[1]. Loganin cannot be used in this assay as it is the reaction product, making loganic acid strictly irreplaceable for LAMT characterization.

Evidence DimensionSubstrate viability and Michaelis-Menten Kinetics (Km)
Target Compound DataActive substrate (Km = 12.5–14.8 mM)
Comparator Or BaselineLoganin: Inactive (Reaction Product)
Quantified DifferenceAbsolute requirement vs. 0% substrate viability
ConditionsIn vitro LAMT enzymatic assay

Procurement of exact loganic acid is mandatory for characterizing LAMT activity, screening methyltransferase inhibitors, or engineering iridoid biosynthesis pathways.

Mass Spectrometry and Chromatographic Differentiation

In LC-MS quality control workflows, loganic acid and loganin exhibit distinct ionization and fragmentation behaviors due to the free carboxyl group [1]. Loganic acid yields a deprotonated molecular ion at m/z 375.13 [M-H]-, whereas loganin forms distinct adducts such as m/z 408.18 [M+NH4]+ and m/z 391.16 [M+H]+, or m/z 435.15 [M-H]- in negative mode [1]. This mass difference and the resulting shift in reversed-phase retention time prevent cross-quantification.

Evidence DimensionPrimary MS Ionization (Negative Mode)
Target Compound Datam/z 375.13[M-H]-
Comparator Or BaselineLoganin: m/z 435.15 [M-H]-
Quantified DifferenceDistinct m/z signatures preventing isobaric interference
ConditionsUPLC-QQQ-MS/MS or LC-Orbitrap-MS analysis

Accurate quantification of botanical extracts requires the exact loganic acid standard to prevent co-elution artifacts and ensure compliance with multi-component quality control standards.

Aqueous Solubility for Solvent-Free Formulations

The free carboxylic acid group of loganic acid grants it high aqueous solubility, allowing for the preparation of organic solvent-free biological assays . Loganic acid is soluble in PBS (pH 7.2) at approximately 10 mg/mL . In contrast, more lipophilic esterified iridoids often require higher concentrations of DMSO or ethanol to maintain stable stock solutions, which can introduce solvent-induced cytotoxicity or artifacts in sensitive cellular assays.

Evidence DimensionAqueous Buffer Solubility
Target Compound Data~10 mg/mL in PBS (pH 7.2)
Comparator Or BaselineEsterified Iridoids (Baseline): Lower aqueous solubility, requiring organic co-solvents
Quantified DifferenceAbility to formulate at 10 mg/mL without DMSO/Ethanol
ConditionsPhosphate-buffered saline (PBS), pH 7.2 at room temperature

High aqueous solubility simplifies in vitro assay formulation and avoids solvent-induced artifacts in cell-based or enzymatic screening.

Enzymatic Assay Standardization in Synthetic Biology

Due to its specific role as the obligate substrate for loganic acid O-methyltransferase (LAMT), loganic acid is procured for in vitro kinetic studies and metabolic engineering of the seco-iridoid pathway. It is essential for measuring enzyme kinetics (Km and Vmax) and screening engineered LAMT variants [1].

Primary Reference Standard for Botanical Quality Control

Loganic acid is utilized as a critical analytical marker in HPLC and LC-MS workflows for the authentication and quantitative titration of Gentianaceae and Caprifoliaceae species (e.g., Gentiana macrophylla, Lonicera japonica). Its distinct retention time and m/z 375.13 signature ensure accurate multi-component profiling[2].

Iridoid Transport and Compartmentalization Studies

As a highly polar, mobile intermediate in plant biosynthesis, loganic acid is used as a probe to study iridoid glucoside transporters (such as NPF proteins). Its high aqueous solubility and specific transport kinetics make it an ideal substrate for characterizing transmembrane movement between plant tissues [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

376.13694696 Da

Monoisotopic Mass

376.13694696 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UX3J3KK2UG

Other CAS

22255-40-9

Wikipedia

Loganic_acid

Dates

Last modified: 08-15-2023
1. Coscia, C.J., Guarnaccia, R., and Botta, L. Monoterpene biosynthesis. I. Occurrence and mevalonoid origin of gentiopicroside and loganic acid in Swertia caroliniensis. Biochemistry 8(12), 5036-5543 (1969).
2. Suh, H.-W., Lee, K.-B., Kim, K.-S., et al. A bitter herbal medicine Gentiana scabra root extract stimulates glucagon-like peptide-1 secretion and regulates blood glucose in db/db mouse. J. Ethnopharmacol. 172, 219-226 (2015).
3. Park, E., Kim, J., Yeo, S., et al. Antiadipogenic effects of loganic acid in 3T3-L1 preadipocytes and ovariectomized mice. Molecules 23(7), E1663 (2018).
4. Sozański, T., Kucharska, A.Z., Rapak, A., et al. Iridoid-loganic acid versus anthocyanins from the Cornus mas fruits (cornelian cherry): Common and different effects on diet-induced atherosclerosis, PPARs expression and inflammation. Atherosclerosis 254, 151-160 (2016).

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